N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-3-4-13(12(2)9-11)19-15(23)10-26-18-20-14-5-8-25-16(14)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFOZPBRXURYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Attachment of the Acetamide Moiety: The acetamide group is attached via amide bond formation, typically using coupling reagents like EDCI or DCC.
Final Coupling with 2,4-Dimethylphenyl Group: The final step involves coupling the intermediate with 2,4-dimethylphenylamine under appropriate conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol using reducing agents like NaBH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Structural and Functional Analysis
Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core differs from analogs with thieno[2,3-d]pyrimidine (e.g., Compound 4j) . The positioning of the sulfur atom in the thiophene ring influences electronic properties and binding interactions.
Substituent Effects :
- N-Aryl Groups : The 2,4-dimethylphenyl group in the target compound offers steric bulk and hydrophobicity, contrasting with electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 4j) that may enhance antimicrobial activity .
- Thioacetamide Linkers : All compounds share a thioacetamide bridge, critical for sulfur-mediated interactions with biological targets. Modifications to the acetamide’s aryl group (e.g., thiadiazole in ) alter target specificity.
Biological Activity Trends :
- Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., 4j) show stronger activity against Gram-positive bacteria, likely due to increased membrane penetration .
- Enzyme Inhibition : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl in Compound 18) exhibit potent kinase inhibition, suggesting the target compound’s hydroxyethyl group may favor solubility over potency .
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The molecular formula is , with a molecular weight of 320.41 g/mol. The presence of a thioacetamide moiety contributes to its reactivity and potential biological interactions.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Antioxidant Activity : The thieno[3,2-d]pyrimidine structure has been associated with antioxidant properties, which help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.
Anticancer Properties
Research conducted by Fayad et al. (2019) identified novel compounds through screening drug libraries on multicellular spheroids. Although specific data on this compound was not highlighted, similar compounds exhibited significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. The presence of the hydroxyl group in the compound may enhance its solubility and interaction with microbial membranes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that thienopyrimidine derivatives inhibited the growth of breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis .
- Antioxidant Evaluation : Research evaluating the antioxidant capacity of similar compounds indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
